molecular formula C15H12O4 B5790137 3-((2-Formylphenoxy)methyl)benzoic acid

3-((2-Formylphenoxy)methyl)benzoic acid

Cat. No.: B5790137
M. Wt: 256.25 g/mol
InChI Key: JAFPRIKYEWBXTJ-UHFFFAOYSA-N
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Description

3-((2-Formylphenoxy)methyl)benzoic acid: is an organic compound with the molecular formula C15H12O4 It is characterized by the presence of a benzoic acid moiety linked to a formylphenoxy group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Formylphenoxy)methyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and 3-bromomethylbenzoic acid.

    Reaction Conditions: The key step involves the formation of an ether linkage between the phenolic hydroxyl group of 2-hydroxybenzaldehyde and the bromomethyl group of 3-bromomethylbenzoic acid. This is achieved through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-((2-Formylphenoxy)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 3-((2-Carboxyphenoxy)methyl)benzoic acid.

    Reduction: 3-((2-Hydroxymethylphenoxy)methyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-((2-Formylphenoxy)methyl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-Formylphenoxy)methyl)benzoic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting enzyme activity. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Formylphenoxy)methyl)benzoic acid
  • 3-((4-Formylphenoxy)methyl)benzoic acid
  • 3-((2-Hydroxyphenoxy)methyl)benzoic acid

Uniqueness

3-((2-Formylphenoxy)methyl)benzoic acid is unique due to the specific positioning of the formyl group on the phenoxy ring, which can influence its reactivity and interactions. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(2-formylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-13-5-1-2-7-14(13)19-10-11-4-3-6-12(8-11)15(17)18/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFPRIKYEWBXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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